molecular formula C6H9NS B2636206 1-Isothiocyanato-1-methylcyclobutane CAS No. 1599342-41-2

1-Isothiocyanato-1-methylcyclobutane

Cat. No.: B2636206
CAS No.: 1599342-41-2
M. Wt: 127.21
InChI Key: RVKJUDYTCHFOGH-UHFFFAOYSA-N
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Description

1-Isothiocyanato-1-methylcyclobutane is a chemical compound with the molecular formula C6H9NS and a molecular weight of 127.21 . It is also identified by the CAS Number: 1599342-41-2 .


Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NS/c1-6(7-5-8)3-2-4-6/h2-4H2,1H3 .

Scientific Research Applications

Structural Analysis and Stability

  • Structure and Vibrations: A study conducted by Alomari et al. (2017) focused on the structural analysis of 1-methylcyclobutene and methylenecyclobutane tautomers. This research used high-level ab initio and DFT calculations to understand their geometric optimizations, infrared spectroscopic analysis, and relative stabilities. The thermodynamic data indicated that 1-methylcyclobutene is more stable than methylenecyclobutane, which aligns with experimental data (Alomari, Ababneh, & Al-Shboul, 2017).

Chemical Reactions and Mechanisms

  • Hydrogenation Mechanisms: Salnikov et al. (2022) investigated the hydrogenation of methylenecyclobutane over various metal catalysts using the parahydrogen-induced polarization technique. Their findings revealed the formation of multiple reaction products, including 1-methylcyclobutene. The study provided insights into the reaction mechanisms and the role of temperature in product formation (Salnikov et al., 2022).

Synthesis and Applications

  • Synthesis of Hydrocarbons: The synthesis of new compounds, including 1-methyl-3-methylcyclobutane, was described by Kazansky and Lukina (1952). Their work contributed to the understanding of the synthesis and properties of various cyclobutane derivatives, including disubstituted variants (Kazansky & Lukina, 1952).
  • Conformationally Constrained Antagonists: Bonnaud et al. (2005) aimed to discover more selective α2-receptor antagonist subtypes. Their approach involved synthesizing rigid molecules with a benzo-fused bicyclo[3.2.0]heptane skeleton. This research highlighted the use of methylenecyclobutane derivatives in medicinal chemistry (Bonnaud, Funes, Jubault, & Vacher, 2005).

Chemical Properties and Reactions

  • NMR Spectroscopy: Hittich (1982) conducted a detailed analysis of 1-chloro- and 1-methylcyclobutane using 300 MHz 1H NMR spectroscopy. The study provided insights into the ring conformations and the effects of substituents, contributing to a deeper understanding of cyclobutane derivatives (Hittich, 1982).

Biochemical Analysis

Biochemical Properties

They are highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues .

Cellular Effects

Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis . They can induce stress response pathways that restore cellular redox and protein homeostasis, and contribute to the resolution of inflammation . High concentrations of isothiocyanates can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .

Molecular Mechanism

Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . This comprehensive and long-lasting protection is due to multiple mechanisms, including induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, and effects on heat shock proteins .

Temporal Effects in Laboratory Settings

A more sustainable synthesis of isothiocyanates has been reported, which involves the conversion of isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of 1-Isothiocyanato-1-methylcyclobutane in animal models. Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis .

Metabolic Pathways

Isothiocyanates are derived from glucosinolate precursors, which are abundant in cruciferous vegetables .

Transport and Distribution

Isothiocyanates are known to interact with numerous protein targets .

Subcellular Localization

Isothiocyanates are known to interact with numerous protein targets, which could potentially influence their subcellular localization .

Properties

IUPAC Name

1-isothiocyanato-1-methylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-6(7-5-8)3-2-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKJUDYTCHFOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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